molecular formula C21H46BF4N B14452723 Octadecyltrimethylammonium tetrafluoroborate CAS No. 73636-95-0

Octadecyltrimethylammonium tetrafluoroborate

Cat. No.: B14452723
CAS No.: 73636-95-0
M. Wt: 399.4 g/mol
InChI Key: QNSGFQXEJXBGJA-UHFFFAOYSA-N
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Description

Octadecyltrimethylammonium tetrafluoroborate: is a quaternary ammonium compound with a long hydrophobic alkyl chain and a tetrafluoroborate anion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. The presence of the tetrafluoroborate anion enhances its stability and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyltrimethylammonium tetrafluoroborate typically involves the quaternization of octadecylamine with trimethylamine, followed by anion exchange with tetrafluoroboric acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or precipitation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often obtained through filtration, drying, and packaging under controlled conditions to maintain its purity and stability .

Chemical Reactions Analysis

Types of Reactions: Octadecyltrimethylammonium tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Octadecyltrimethylammonium tetrafluoroborate is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Biology and Medicine: In biological research, this compound is used to study membrane interactions and as a surfactant in various biochemical assays. Its ability to form micelles makes it useful in drug delivery systems and other biomedical applications .

Industry: The compound is used in the production of nanomaterials, such as gold nanorods, where it acts as a template in the synthesis process. It is also employed in the formulation of personal care products, lubricants, and coatings due to its surfactant properties .

Mechanism of Action

The mechanism of action of octadecyltrimethylammonium tetrafluoroborate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium head interacts with water or other polar solvents. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules .

Comparison with Similar Compounds

  • Dodecyltrimethylammonium tetrafluoroborate
  • Hexadecyltrimethylammonium tetrafluoroborate
  • Didecyldimethylammonium tetrafluoroborate

Comparison: Octadecyltrimethylammonium tetrafluoroborate is unique due to its longer alkyl chain compared to similar compounds like dodecyltrimethylammonium tetrafluoroborate and hexadecyltrimethylammonium tetrafluoroborate. This longer chain enhances its hydrophobic interactions, making it more effective in applications requiring strong surfactant properties. Additionally, the tetrafluoroborate anion provides greater stability and solubility in organic solvents compared to other anions .

Properties

CAS No.

73636-95-0

Molecular Formula

C21H46BF4N

Molecular Weight

399.4 g/mol

IUPAC Name

trimethyl(octadecyl)azanium;tetrafluoroborate

InChI

InChI=1S/C21H46N.BF4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;2-1(3,4)5/h5-21H2,1-4H3;/q+1;-1

InChI Key

QNSGFQXEJXBGJA-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCC[N+](C)(C)C

Related CAS

15461-40-2 (Parent)

Origin of Product

United States

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